![molecular formula C20H12ClNO2 B2745834 6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100892-05-5](/img/structure/B2745834.png)

6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

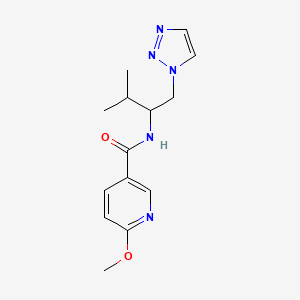

“6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are typically synthesized via the fusion of a benzene ring with a diazepine ring .Molecular Structure Analysis

The molecular structure of benzodiazepines generally includes a benzene ring fused to a diazepine ring . The “R” labels denote common locations of side chains, which give different benzodiazepines their unique properties .Chemical Reactions Analysis

Benzodiazepines share similar pharmacological properties due to their structural similarities. Some benzodiazepines produce active metabolites when metabolized by the body .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary widely depending on their specific structures and substituents .Applications De Recherche Scientifique

Quantum Chemical Studies and Molecular Geometry

Spectroscopic and quantum chemical studies of molecular geometry provide insights into the vibrational frequencies and electronic properties of chlorophenyl benzazepine derivatives. These studies, focusing on vibrational frequency assignments and potential energy distribution, help understand the absorption wavelength, polarizability, and dipole moment. Quantum chemical calculations have been utilized to determine the HOMO and LUMO energies, facilitating the exploration of charge transfer within molecules. This research lays the groundwork for understanding the molecular electrostatic potential and identifying sites for electrophilic and nucleophilic attacks, which are crucial for designing targeted molecules in various scientific applications (B. Sylaja, S. Gunasekaran, & S. Srinivasan, 2016).

Dopaminergic Activity and Receptor Affinity

Research into the dopaminergic activity of substituted chlorophenyl benzazepines reveals their potential as agonists of central and peripheral dopamine receptors. These compounds, synthesized through the cyclization of certain amino alcohols, have shown preliminary evidence of dopaminergic activity by affecting renal blood flow and renal vascular resistance in animal models. This insight is vital for developing therapeutic agents targeting dopamine receptors, with implications for treating disorders such as Parkinson's disease and schizophrenia (F. R. Pfeiffer et al., 1982).

Chemical Transformations and Synthetic Applications

The study of chemical transformations involving chloro-substituted benzazepines has led to the development of novel synthetic pathways and materials. For instance, reactions of chloro-substituted benzazepines with diphenyldiazomethane have demonstrated unique pathways to various compounds, highlighting the potential for creating new materials with specific electronic and photonic properties. Such research is foundational for advancing the field of organic electronics and materials science, contributing to the synthesis of compounds with tailored properties for specific applications (Takumi Oshima & Toshikazu Nagai, 1988).

Antitumor Activity

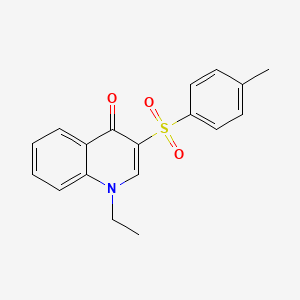

Explorations into the antitumor activity of benzazepine derivatives have identified several compounds with potential therapeutic benefits. Studies focused on the synthesis and biological evaluation of novel benzazepine derivatives bearing an aryl sulfonate moiety have highlighted their antimicrobial and anti-inflammatory properties, with some exhibiting promising antitumor activities. This line of research is crucial for the discovery of new cancer treatments, offering insights into the mechanisms of action and the development of benzazepine-based therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO2/c21-17-11-5-6-12-18(17)22-19(23)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(22)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVQQTVRRPFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)

![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)

![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)